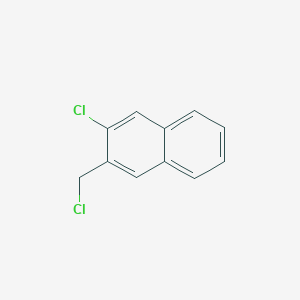
2-Chloro-3-(chloromethyl)naphthalene
Overview
Description
“2-Chloro-3-(chloromethyl)naphthalene” is a chemical compound with the molecular formula C11H9Cl . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene core, which is a system of two fused benzene rings, with a chloromethyl group (-CH2Cl) attached to one of the carbon atoms . The presence of the chloromethyl group introduces a polar character to the molecule .Scientific Research Applications
Catalysis and Synthesis
2-Chloro-3-(chloromethyl)naphthalene has been explored in the context of catalysis and synthesis. For instance, its role in the naphthalene-catalyzed lithiation of 3-chloro-2-chloromethyl-propene has been studied. This Barbier-type process leads to the formation of corresponding diols when reacted with carbonyl compounds, providing a practical alternative to traditional methods (Ramón & Yus, 1992). Moreover, research has shown that this compound can be used in the synthesis of various functionalized molecules, including perhydrofurofurans, which have potential applications in medicinal chemistry and materials science (Lorenzo et al., 2000).
Chemical Transformations
In chemical transformations, this compound has been utilized to create complex molecular structures. For example, it has been involved in the formation of substituted perhydrofuropyrans and perhydrofuro[2,3-b]pyrans, highlighting its versatility in organic synthesis (Alonso et al., 2003). These compounds are important in the development of new materials and pharmaceuticals.
Dearomatization Reactions
Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives, including this compound, has been developed to produce ortho- or para-substituted carbocycles. This method is significant in organic synthesis, providing a novel approach to functionalize naphthalene derivatives in a controlled manner (Peng et al., 2011).
Spectroscopic Characterization and Analysis
The compound has also been the subject of spectroscopic studies. For instance, its molecular structure, polarizability, and hyperpolarizability have been analyzed using various spectroscopic techniques and quantum chemical calculations. Such studies are crucial for understanding the electronic properties of the molecule, which can have implications in fields like material science and nanotechnology (Nagabalasubramanian et al., 2012).
Photolytic Studies
Research has also been conducted on the photolysis of bis(chloromethyl)naphthalenes, including this compound, to study their behavior under different light conditions.
These studies provide insights into the reactivity and stability of these compounds under various light-induced conditions, which is important for applications in photochemistry and photophysics (Biewer et al., 1991).
Safety and Hazards
The safety data sheet for a similar compound, “1-(Chloromethyl)naphthalene”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . It is also recommended to use this compound only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCYVLWFZTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166042-74-6 | |
| Record name | 2-chloro-3-(chloromethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


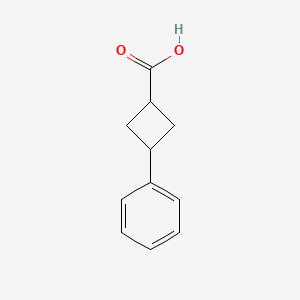
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B3419939.png)
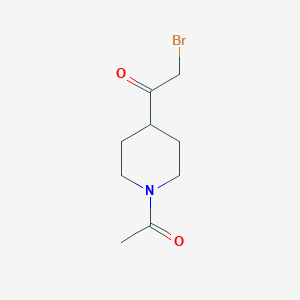
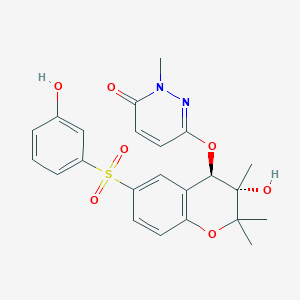
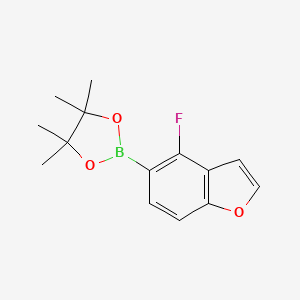

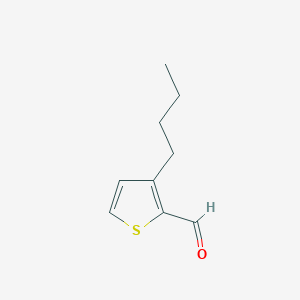
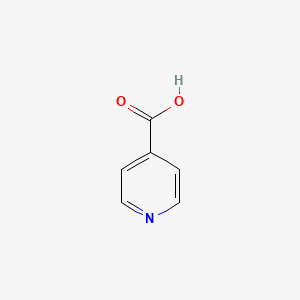

![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)




